Cas no 114969-83-4 (4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-)

4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-
- 4-Pyrimidinecarbonitrile, 5-methoxy-6-methyl- (9CI)
- 5-methoxy-6-methylpyrimidine-4-carbonitrile
- 5-Methoxy-6-methyl-4-pyrimidinecarbonitrile
- 114969-83-4
- DTXSID001262764
-
- Inchi: InChI=1S/C7H7N3O/c1-5-7(11-2)6(3-8)10-4-9-5/h4H,1-2H3
- InChI Key: MCWNBBDNEDIPNG-UHFFFAOYSA-N
- SMILES: N#CC1=NC=NC(C)=C1OC
Computed Properties
- Exact Mass: 149.05901
- Monoisotopic Mass: 149.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.8Ų
- XLogP3: 0.6
Experimental Properties
- PSA: 58.8
4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR009VG2-250mg |
4-Pyrimidinecarbonitrile, 5-methoxy-6-methyl- (9CI) |
114969-83-4 | 97% | 250mg |
$605.00 | 2023-12-16 | |
Aaron | AR009VG2-100mg |
4-Pyrimidinecarbonitrile, 5-methoxy-6-methyl- (9CI) |
114969-83-4 | 97% | 100mg |
$363.00 | 2023-12-16 |
4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- Related Literature
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Additional information on 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-
Recent Advances in the Study of 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- (CAS: 114969-83-4)
The compound 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- (CAS: 114969-83-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrimidine core functionalized with a nitrile group, methoxy, and methyl substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of kinase inhibition and anticancer activity.
One of the key areas of research involves the optimization of synthetic routes for 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that employs palladium-catalyzed cross-coupling reactions. This approach not only improves the scalability of production but also enhances the purity of the final product, which is critical for pharmaceutical applications. The study also highlighted the compound's stability under various physiological conditions, making it a viable candidate for further drug development.
In terms of pharmacological activity, recent in vitro and in vivo studies have demonstrated that 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- exhibits potent inhibitory effects against several tyrosine kinases, including EGFR and VEGFR. These findings were corroborated by a 2024 study in Cancer Research, which reported significant tumor growth suppression in xenograft models when the compound was administered at nanomolar concentrations. The study further elucidated the compound's mechanism of action, showing that it induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways.
Another noteworthy development is the exploration of 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- as a potential therapeutic agent for inflammatory diseases. A preprint article from BioRxiv (2024) revealed that the compound modulates NF-κB signaling, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This dual functionality—targeting both cancer and inflammation—positions the compound as a versatile scaffold for multi-indication drug development.
Despite these advancements, challenges remain in the clinical translation of 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies. Additionally, toxicity profiles in long-term animal studies are still under investigation, with preliminary data suggesting dose-dependent hepatotoxicity at higher concentrations.
In conclusion, 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- (CAS: 114969-83-4) represents a promising candidate in the realm of targeted therapy, with its unique chemical structure and multifaceted biological activities. Ongoing research aims to address its pharmacokinetic limitations and expand its therapeutic applications, potentially paving the way for its inclusion in future clinical trials. The compound's ability to target multiple pathways underscores its potential as a cornerstone in the development of next-generation pharmaceuticals.
114969-83-4 (4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-) Related Products
- 114969-64-1(5-Methoxypyrimidine-4-carbonitrile)
- 95960-05-7(∆9(11)-Estradiol 17-Hexanoate)
- 1060293-66-4(2-4-(2-methoxy-5-methylbenzenesulfonamido)phenyl-N-methylacetamide)
- 1865042-06-3(1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carbonitrile)
- 646055-94-9(1-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride)
- 2137767-00-9(Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate)
- 1021051-99-9(4-(propan-2-yloxy)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide)
- 1992815-90-3((3R)-3-(1-benzyl-1H-pyrazol-4-yl)-3-formamidopropanoic acid)
- 202859-51-6(Propanamide, N-(4-fluorophenyl)-N-4-piperidinyl-)
- 400038-68-8(2-Keto Zolpidem)



